molecular formula C22H24N4O4 B2392102 (4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone CAS No. 1251600-72-2

(4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone

Cat. No.: B2392102
CAS No.: 1251600-72-2
M. Wt: 408.458
InChI Key: LDDOFDIUHWANBW-UHFFFAOYSA-N
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Description

The compound "(4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone" is a 1,8-naphthyridine derivative featuring a morpholino methanone group at position 3, a 7-methyl substituent, and a 3,4-dimethoxyphenylamino moiety at position 4. The 1,8-naphthyridine core is a bicyclic aromatic system known for its versatility in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name

[4-(3,4-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-14-4-6-16-20(25-15-5-7-18(28-2)19(12-15)29-3)17(13-23-21(16)24-14)22(27)26-8-10-30-11-9-26/h4-7,12-13H,8-11H2,1-3H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDOFDIUHWANBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)OC)C(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone typically involves multi-step organic reactions. One common approach includes the initial formation of the naphthyridine core, followed by the introduction of the dimethoxyphenyl group through a coupling reaction. The morpholino group is then added via nucleophilic substitution. The reaction conditions often require the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates. The purification process typically involves chromatography techniques to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

(4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the 1,8-Naphthyridine Core

a. Position 4: Aryl Amino Groups

  • Target Compound: The 3,4-dimethoxyphenylamino group provides two methoxy substituents, increasing lipophilicity and steric bulk compared to simpler aryl groups.
  • Analog from : The closely related compound "4-((4-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone" lacks the 3-methoxy group, reducing steric hindrance and electron-donating capacity. This difference may alter pharmacokinetic properties, such as metabolic stability or target engagement .

b. Position 3: Functional Group Variations

  • Compound 3g (): Features a 4-nitro-phenyl-propenone group at position 3. The high melting point (>320°C) of 3g contrasts with the likely lower melting point of the target compound due to the morpholino group’s flexibility .

Comparative Data Table

Property/Feature Target Compound Compound Compound 3g ()
Core Structure 1,8-Naphthyridine 1,8-Naphthyridine 1,8-Naphthyridine
Position 3 Group Morpholino methanone Morpholino methanone 4-Nitro-phenyl-propenone
Position 4 Group 3,4-Dimethoxyphenylamino 4-Methoxyphenylamino N/A
Melting Point Not reported Not reported >320°C
Solubility Likely high (polar morpholino group) Moderate Low (nitro group reduces solubility)
Therapeutic Potential Kinase inhibition, antimicrobial Unreported Antimicrobial, anticancer (inferred)

Biological Activity

The compound (4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone , often referred to as DMN , is a synthetic derivative of naphthyridine that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DMN is characterized by a complex structure that includes a naphthyridine core, a morpholino group, and a dimethoxyphenyl substituent. Its molecular formula is C19H22N4O3C_{19}H_{22}N_4O_3, and it exhibits properties that make it suitable for various biological applications.

PropertyValue
Molecular FormulaC19H22N4O3C_{19}H_{22}N_4O_3
Molecular Weight342.40 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Properties

Recent studies have highlighted the anticancer potential of DMN, particularly its ability to inhibit cell proliferation in various cancer cell lines. For instance, DMN has been shown to induce apoptosis in breast cancer cells by activating the intrinsic apoptotic pathway. This is evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Case Study: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with DMN resulted in:

  • IC50 : 15 µM after 48 hours.
  • Induction of apoptosis confirmed by Annexin V staining.
  • Increased expression of cleaved caspase-3.

Anti-inflammatory Effects

In addition to its anticancer properties, DMN exhibits anti-inflammatory activity . It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role for DMN in treating inflammatory diseases.

The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.

Table 2: Summary of Biological Activities

Activity TypeEffectMechanism
AnticancerInduces apoptosisActivation of caspases
Anti-inflammatoryReduces cytokine productionInhibition of NF-kB

In Vivo Studies

In vivo studies using murine models have further corroborated the therapeutic potential of DMN. In a xenograft model of breast cancer, administration of DMN significantly reduced tumor growth compared to control groups. The tumors exhibited lower vascularization and increased apoptosis markers upon histological examination.

Toxicity Profile

The toxicity profile of DMN has also been evaluated. Preliminary studies indicate that DMN has a favorable safety profile with minimal cytotoxicity to normal cells at therapeutic doses. Further toxicological assessments are necessary to establish its safety for clinical use.

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